molecular formula C12H14O3 B13066216 3-(4-Methoxyphenyl)pent-2-enoicacid

3-(4-Methoxyphenyl)pent-2-enoicacid

Cat. No.: B13066216
M. Wt: 206.24 g/mol
InChI Key: PNGLWXCBVRIOPB-HJWRWDBZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)pent-2-enoic acid can be achieved through various methods. One common approach involves the condensation of 4-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product . Another method involves the use of Cu(I)CN and tert-butylhypohalite, which provides a better yield and is carried out at ambient temperature .

Industrial Production Methods

Industrial production of 3-(4-methoxyphenyl)pent-2-enoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)pent-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-methoxyphenyl)pent-2-enoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)pent-2-enoic acid involves its interaction with various molecular targets and pathways. It is known to exert its effects through the modulation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. The compound’s methoxy group plays a crucial role in its antioxidant activity, helping to neutralize free radicals and protect cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-methoxyphenyl)pent-2-enoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its methoxy group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

(Z)-3-(4-methoxyphenyl)pent-2-enoic acid

InChI

InChI=1S/C12H14O3/c1-3-9(8-12(13)14)10-4-6-11(15-2)7-5-10/h4-8H,3H2,1-2H3,(H,13,14)/b9-8-

InChI Key

PNGLWXCBVRIOPB-HJWRWDBZSA-N

Isomeric SMILES

CC/C(=C/C(=O)O)/C1=CC=C(C=C1)OC

Canonical SMILES

CCC(=CC(=O)O)C1=CC=C(C=C1)OC

Origin of Product

United States

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